molecular formula C10H9N3O2 B1429633 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1368811-52-2

2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No. B1429633
CAS RN: 1368811-52-2
M. Wt: 203.2 g/mol
InChI Key: WXHAAPOMKCDXFA-UHFFFAOYSA-N
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Description

“2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . These scaffolds can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” and its derivatives was established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” include efficient construction of the triazole ring under flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” and its derivatives can be characterized by various spectroscopic techniques . For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Synthesis and Transformations

  • 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid derivatives, obtained through cycloaddition of arylazides to acetylacetone, undergo transformations to form various compounds, including 4-quinolinecarboxylic acids and triazolothiadiazole derivatives (Pokhodylo et al., 2009).

Multicomponent Synthesis

  • An atom-economical multicomponent synthesis approach has been used to create various derivatives of this compound, showcasing the versatility and efficiency of this chemical structure (Sujatha et al., 2018).

Agonist Activities

  • Certain derivatives, like 2-{4-[(1-(3-fluoro-4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylthio]-2-methylphenoxy}acetic acid, exhibit potent agonist activities for PPARalpha and PPARdelta, indicating potential pharmaceutical applications (Ciocoiu et al., 2010).

Chemical Properties and Acid-Base Properties

  • The study of physical and chemical properties, including ionization constants, of derivatives has been conducted to understand their potential biological activity and pharmaceutical applications (Kaplaushenko, 2014).

Fungicidal Activity

  • Novel derivatives have shown moderate to excellent fungicidal activity, indicating their potential in agricultural applications (Mao et al., 2013).

Antimicrobial Activities

  • The compound and its derivatives have been explored for antimicrobial activities, providing insights into their potential use in medicine and pharmaceuticals (Demirbas et al., 2004).

Sustainable Synthesis

  • A novel, metal-free process under continuous-flow conditions for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid highlights the importance of sustainable and efficient production methods (Tortoioli et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid is the aromatase enzyme . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme .

Mode of Action

The interaction of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid with its target involves the formation of hydrogen bonds . The phenyl moieties of the compound have a key interaction in the active site of the enzyme . This interaction leads to the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of the aromatase enzyme by 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid affects the biosynthesis of ergosterol . This process involves blocking 14-α-demethylation, which results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid can influence its pharmacokinetic properties . This moiety can form hydrogen bonds with different targets, leading to the improvement of the compound’s pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid’s action include the inhibition of the aromatase enzyme and disruption of the fungal membranes . This leads to the accumulation of 14-α-methyl-steroids . In terms of cellular effects, some derivatives of 1,2,4-triazole, including 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid, have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid can be influenced by various environmental factors. For instance, the compound’s ability to form hydrogen bonds can be affected by the polarity of the environment . Additionally, the compound’s synthesis under flow conditions suggests that it may be well-suited for industrial-scale production .

Safety and Hazards

The safety of the synthesized compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

2-(3-phenyl-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9(15)6-13-7-11-10(12-13)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHAAPOMKCDXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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